

Technical Monograph: Voclosporin-d4 Reference Standard

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Compound of Interest

Compound Name: Voclosporin-d4

Cat. No.: B1159558

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Chemical Structure, Molecular Weight, and Bioanalytical Applications[1][2][3]

Executive Summary

Voclosporin-d4 is the deuterated isotopologue of Voclosporin (ISA247), a next-generation calcineurin inhibitor (CNI) structurally related to Cyclosporine A. It serves as the critical Internal Standard (IS) in quantitative bioanalysis, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, **Voclosporin-d4** is essential for normalizing matrix effects, extraction efficiency, and ionization variability.[4][1][2] Its physiochemical behavior mirrors the analyte of interest while providing a distinct mass spectral signature (typically +4 Da shift), enabling precise quantitation in complex biological matrices like whole blood.[1][2]

Chemical Profile & Structural Identity

Voclosporin is a semi-synthetic analog of Cyclosporine A, distinguished by a modification at the amino acid-1 residue.[4][5] The deuterated form, **Voclosporin-d4**, incorporates four deuterium

atoms (

), typically located on the modified side chain or methyl groups to ensure metabolic stability and prevent back-exchange.[1][2]

Physicochemical Properties[1][2]

Property	Data	Notes
Compound Name	Voclosporin-d4	Synonyms: ISAtx-247-d4, Voclosporin Deuterated
Parent CAS	515814-01-4	CAS for unlabeled Voclosporin; d4 specific CAS is vendor-dependent.[4][1]
Molecular Formula		Parent:
Molecular Weight	~1218.65 g/mol	Shift of +4.01 Da from parent (~1214.64 g/mol).[1][2][5]
Physical State	White to off-white powder	Hygroscopic; store desiccated at -20°C.
Solubility	Methanol, Acetonitrile, DMSO	Poorly soluble in water (lipophilic).[4][1][2]
Purity Requirement	Isotopic Purity 99%	Critical to minimize contribution to the unlabeled analyte channel (M0).[2]

Structural Logic & Isotopic Separation

For large molecules like Voclosporin (~1214 Da), the natural isotopic envelope is significant.[1]

[2] Carbon-13 (

) abundance (~1.1%) means the M+1, M+2, and M+3 peaks of the parent drug are naturally abundant.[1][2]

- Why d4? A mass shift of +4 Da is selected to push the Internal Standard's signal beyond the significant natural isotope peaks of the analyte. If a d1 or d2 standard were used, the "M+2"

isotope of the drug would interfere with the IS channel, causing quantitation errors.[4]

Bioanalytical Methodology (LC-MS/MS)[2][3][7]

The primary application of **Voclosporin-d4** is in Isotope Dilution Mass Spectrometry (IDMS).[2] The following protocol outlines a validated workflow for quantifying Voclosporin in human whole blood, utilizing **Voclosporin-d4** to correct for the high variability of protein precipitation and electrospray ionization (ESI).

Sample Preparation (Protein Precipitation)[2][3][7]

- Matrix: Whole Blood (EDTA).[2]
- Reagent: 0.2 M Zinc Sulfate () in Methanol.
 - Expert Insight:
is superior to pure organic solvents for CNIs because it efficiently lyses red blood cells (where CNIs sequester) and precipitates hemoglobin, preventing column clogging.[1][2]
- Protocol:
 - Aliquot 100 μ L of Whole Blood.[6]
 - Add **Voclosporin-d4** Working Solution (in Methanol/Water).
 - Add Precipitation Reagent (/MeOH).[1][2] Vortex vigorously for 30s.
 - Centrifuge at high speed (e.g., 13,000 rpm) for 10 min.
 - Inject supernatant onto LC-MS/MS.[6]

Chromatographic Conditions

- Column: C8 or C18 Reverse Phase (e.g., Zorbax SB-C8, 2.1 x 12.5 mm).[4][1][2]

- Note: A shorter column is often preferred for high-throughput TDM to reduce run time, as Voclosporin is highly retained.[4]
- Mobile Phase:
 - A: Water + 2 mM Ammonium Acetate + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Rapid ramp from 50% B to 100% B to elute the lipophilic analyte.
- Temperature: 60°C (High temperature improves mass transfer and peak shape for large cyclic peptides).[2]

Mass Spectrometry Settings (MRM)

Voclosporin ionizes best in Positive Electrospray Ionization (+ESI) mode.[1][2] It often forms ammoniated adducts

or protonated ions

[1][2]

Analyte	Precursor Ion ()	Product Ion ()	Dwell Time
Voclosporin	1214.8 ()	Transition dependent on fragmentation energy	100 ms
Voclosporin-d4	1218.8 ()	Matches parent transition +4 Da	100 ms

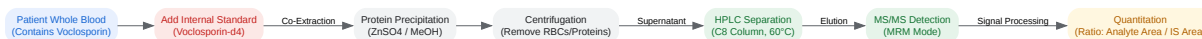
(Note: Exact transitions must be tuned per instrument. Common CNI fragments involve the loss of specific amino acid side chains.)

Visualizing the Workflow

The following diagrams illustrate the bioanalytical logic and the specific role of **Voclosporin-d4** in ensuring data integrity.

Diagram: LC-MS/MS Quantitation Workflow

This workflow demonstrates the parallel processing of the Analyte and the Internal Standard.

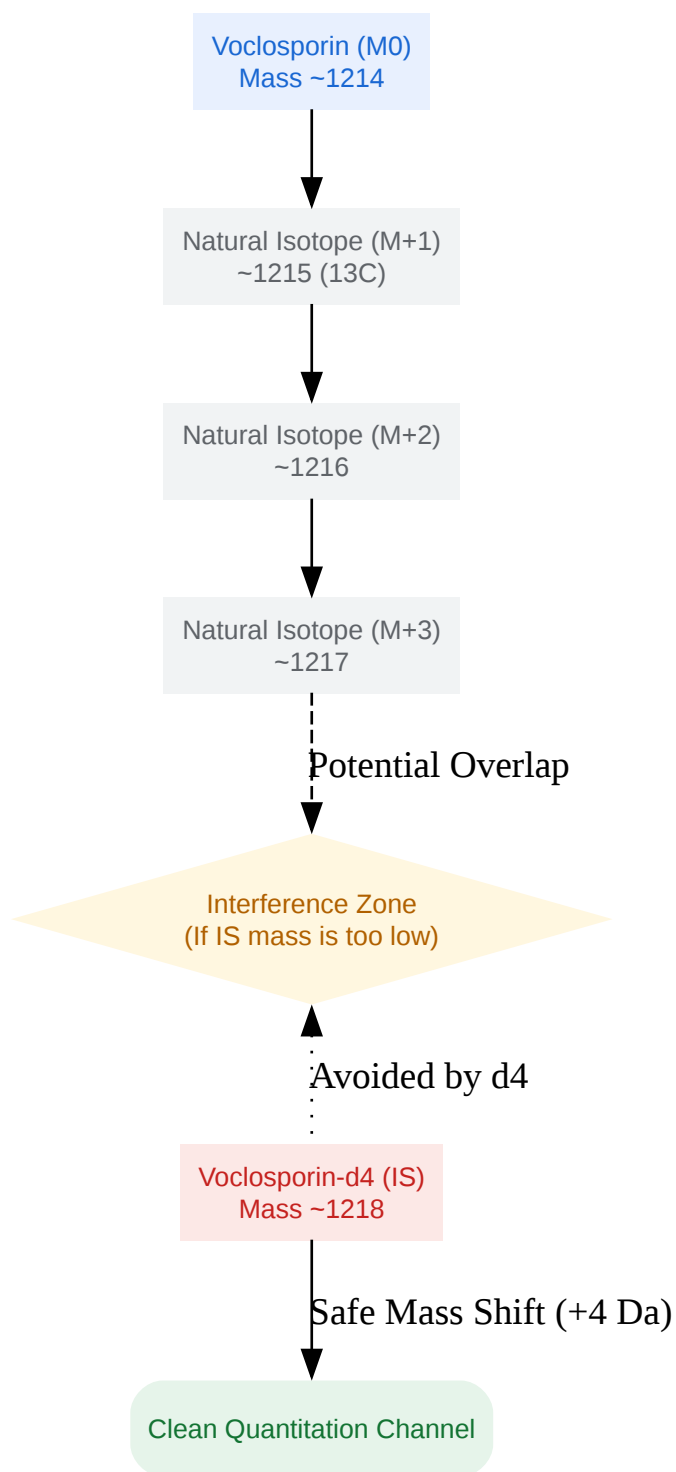


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Caption: Figure 1. Co-extraction workflow ensuring **Voclosporin-d4** compensates for matrix effects and recovery losses.

Diagram: Isotopic Interference Logic

This diagram explains the necessity of the +4 Da shift to avoid the "Isotopic Envelope" overlap.



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Caption: Figure 2. Selection of d4 isotopologue avoids interference from the natural C13 isotope envelope of the parent drug.

Handling and Stability

To maintain the scientific integrity of the reference standard, strict handling protocols must be observed.

- Storage: Store powder at -20°C or lower, protected from moisture and light.
- Reconstitution:
 - Dissolve primary stock in Methanol or DMSO.
 - Avoid aqueous solutions for stock storage due to potential adsorption to glass/plastic surfaces (common with lipophilic cyclic peptides).[2]
- Stability: Deuterated standards are generally stable, but the deuterium-carbon bond is slightly stronger than the hydrogen-carbon bond (Kinetic Isotope Effect), often rendering the IS slightly more stable than the parent.[4][1][2] However, for analytical purposes, treat them as equivalent.

References

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